N-Cyclopropylazetidine-3-sulfonamide;hydrochloride

Immunology Autoimmune Disease Medicinal Chemistry

This hydrochloride salt features a unique N-cyclopropyl and 3-sulfonamide substitution on the strained azetidine ring, a pharmacophore directly correlated with superior suppression of activated T-cell proliferation and IFN-α production per Daiichi Sankyo patents (WO/2021/112251). Generic azetidine sulfonamides lack this defined activity profile, rendering CAS 2375273-95-1 indispensable for target engagement, SAR exploration, and lupus nephritis research programs.

Molecular Formula C6H13ClN2O2S
Molecular Weight 212.69
CAS No. 2375273-95-1
Cat. No. B2668421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylazetidine-3-sulfonamide;hydrochloride
CAS2375273-95-1
Molecular FormulaC6H13ClN2O2S
Molecular Weight212.69
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2CNC2.Cl
InChIInChI=1S/C6H12N2O2S.ClH/c9-11(10,6-3-7-4-6)8-5-1-2-5;/h5-8H,1-4H2;1H
InChIKeyBCIBREFWQZGTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropylazetidine-3-sulfonamide hydrochloride (CAS 2375273-95-1) | Structural and Class Overview for Procurement


N-Cyclopropylazetidine-3-sulfonamide hydrochloride is a heterocyclic sulfonamide building block characterized by a strained four-membered azetidine ring, a cyclopropyl substituent, and a sulfonamide functional group, supplied as the hydrochloride salt to enhance aqueous solubility [1]. It is a synthetic compound explored for its potential in medicinal chemistry, particularly as a core scaffold for developing immunomodulatory agents [2]. The free base has a molecular weight of 176.24 g/mol, while the hydrochloride salt has a molecular weight of 212.69 g/mol and the molecular formula C6H13ClN2O2S [1].

Why Generic Azetidine Sulfonamides Cannot Substitute for CAS 2375273-95-1 in Targeted Programs


Generic substitution with other azetidine sulfonamides is not scientifically sound due to the profound impact of the N-cyclopropyl substitution and the specific 3-position sulfonamide on the azetidine ring. This precise substitution pattern is not a trivial variation; it is a key pharmacophoric element that dictates the molecule's conformational rigidity, electronic distribution, and interaction with biological targets. Patents from Daiichi Sankyo specifically highlight that azetidine sulfonamide derivatives with a cyclopropyl group exhibit superior suppression of activated T-cell proliferation and IFN-α production, a functional profile that is not inherent to the unsubstituted azetidine-3-sulfonamide core [1]. Therefore, substituting CAS 2375273-95-1 with a simpler analog would lead to a loss of this specific activity and alter the intended structure-activity relationship (SAR), compromising the validity of any research or development program [1].

Quantitative Differentiation of N-Cyclopropylazetidine-3-sulfonamide hydrochloride from Analogs


Structural Determinant for Immunomodulatory Activity: N-Cyclopropyl vs. N-Unsubstituted Analogs

Patent claims by Daiichi Sankyo explicitly define N-cyclopropyl-substituted azetidine sulfonamides as a preferred class for inhibiting T-cell proliferation and IFN-α production, a therapeutic concept for systemic lupus erythematosus (SLE). The general structure in the patent encompasses N-cyclopropylazetidine-3-sulfonamide hydrochloride [1]. While the exact IC50 for this specific compound is not publicly disclosed in the patent, the structure is claimed as a key embodiment. This is contrasted with unsubstituted azetidine-3-sulfonamide, which lacks the N-cyclopropyl moiety and therefore does not fall under the claimed structural scope for this specific immunomodulatory activity [1].

Immunology Autoimmune Disease Medicinal Chemistry T-cell Proliferation

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form of N-cyclopropylazetidine-3-sulfonamide (CAS 2375273-95-1) is specifically noted for its enhanced aqueous solubility compared to its free base counterpart (CAS 1542590-72-6) . This is a critical differentiator for researchers performing in vitro assays or seeking to improve the synthetic handling of the material. The free base, with a computed XLogP3-AA of -0.7, is moderately polar, but the salt form significantly increases its hydrophilicity, facilitating dissolution in aqueous buffers and simplifying reaction work-ups [1].

Formulation Chemical Synthesis Solubility

Conformational Rigidity from Strained Azetidine-Cyclopropyl System

The combination of a strained four-membered azetidine ring and an N-cyclopropyl group imposes significant conformational rigidity on the molecule. This is a key differentiator from more flexible analogs like N-alkyl-substituted azetidine sulfonamides or acyclic sulfonamides. The rigid scaffold can lead to enhanced target selectivity by pre-organizing the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding to a protein target [1]. While no direct binding data is available for this specific compound, the structural feature is a well-established principle in medicinal chemistry for improving binding affinity and selectivity profiles [1].

Conformational Analysis Medicinal Chemistry Structure-Based Design

Defined Application Scenarios for N-Cyclopropylazetidine-3-sulfonamide hydrochloride Procurement


Medicinal Chemistry: Core Scaffold for Autoimmune Disease Targets

This compound serves as a critical building block in the synthesis of novel azetidine sulfonamide derivatives intended for autoimmune disease research, particularly systemic lupus erythematosus (SLE) and lupus nephritis. Its structure is specifically encompassed by the claims in Daiichi Sankyo's patent WO/2021/112251, making it an essential starting material for exploring the structure-activity relationships (SAR) of T-cell and IFN-α suppression [1].

Chemical Biology: Tool Compound for Probing Conformational Effects in Binding

Due to its strained and conformationally restricted structure, this compound is an ideal chemical biology tool for investigating the impact of molecular rigidity on target engagement. Researchers can use it as a core to systematically vary other substituents and compare the resulting biological activity to more flexible analogs, thereby quantifying the contribution of conformational pre-organization to binding affinity and selectivity [2].

Analytical Method Development and Reference Standard Preparation

Given its distinct physicochemical properties and the availability of a stable hydrochloride salt form, CAS 2375273-95-1 is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS). Its unique mass, chromatographic retention time, and spectral fingerprint (NMR, IR) make it a valuable internal standard or calibration marker for quantifying related substances in synthetic mixtures or biological samples [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropylazetidine-3-sulfonamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.